tert-butyl (4S)-4-(tert-butylsulfinylamino)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
CAS No.:
Cat. No.: VC16538380
Molecular Formula: C17H32N2O4S
Molecular Weight: 360.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H32N2O4S |
|---|---|
| Molecular Weight | 360.5 g/mol |
| IUPAC Name | tert-butyl (4S)-4-(tert-butylsulfinylamino)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate |
| Standard InChI | InChI=1S/C17H32N2O4S/c1-15(2,3)23-14(20)19-9-7-17(8-10-19)12-22-11-13(17)18-24(21)16(4,5)6/h13,18H,7-12H2,1-6H3/t13-,24?/m1/s1 |
| Standard InChI Key | ZQXKHNNBAHWDEH-SGZRZGDHSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)COC[C@H]2NS(=O)C(C)(C)C |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)COCC2NS(=O)C(C)(C)C |
Introduction
Structural Characteristics and Molecular Properties
The compound’s architecture combines a spiro[4.5]decane core with heteroatomic substitutions at strategic positions. The spirocyclic system consists of a six-membered oxa-aza ring fused to a five-membered carbocycle, enforcing conformational rigidity that enhances binding selectivity in biological systems. Key functional groups include:
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A tert-butyl carboxylate ester at the 8-position, contributing to steric bulk and metabolic stability.
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A (4S)-configured sulfinylamino group at the 4-position, introducing chirality and potential for hydrogen bonding or coordination with biological targets.
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An ether oxygen within the 2-oxa ring, modulating polarity and solubility.
The stereochemistry of the sulfinyl group ((R)-configuration) and the spirocyclic core’s (4S)-chirality are critical to its interactions, as evidenced by its isomeric SMILES string: CC(C)(C)OC(=O)N1CCC2(CC1)COC[C@H]2NS(=O)C(C)(C)C . This stereochemical complexity is further highlighted by its InChIKey ZQXKHNNBAHWDEH-SGZRZGDHSA-N, which encodes its unique spatial arrangement .
Table 1: Molecular Properties of tert-Butyl (4S)-4-(tert-Butylsulfinylamino)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₃₂N₂O₄S |
| Molecular Weight | 360.5 g/mol |
| IUPAC Name | tert-Butyl (4S)-4-(((R)-tert-butylsulfinyl)amino)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate |
| CAS Number | 1801766-69-7 |
| SMILES (Isomeric) | CC(C)(C)OC(=O)N1CCC2(CC1)COC[C@H]2NS(=O)C(C)(C)C |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of this compound typically proceeds through a multi-step sequence, leveraging both classical and modern methodologies. A representative route involves:
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Construction of the Spirocyclic Core: Cyclocondensation of a suitably substituted cyclohexanone derivative with a tert-butyl-protected amino alcohol generates the oxa-azaspiro[4.5]decane skeleton.
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Introduction of the Sulfinylamino Group: Stereoselective sulfinylation of the 4-amino intermediate using (R)-tert-butylsulfinyl chloride under basic conditions installs the chiral sulfinamide moiety .
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Esterification: Protection of the carboxylate group as a tert-butyl ester ensures stability during subsequent reactions.
Key challenges include maintaining stereochemical integrity during sulfinylation and optimizing yields in spirocycle formation. Advanced techniques such as chiral HPLC or enzymatic resolution may be employed to isolate the desired (4S,R)-diastereomer.
Chemical Reactivity
The compound’s functional groups dictate its reactivity:
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Ester Hydrolysis: Under acidic or basic conditions, the tert-butyl ester undergoes hydrolysis to yield the corresponding carboxylic acid, a transformation critical for prodrug activation or further derivatization.
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Sulfinamide Redox Chemistry: The sulfinyl group can be reduced to a thioether or oxidized to a sulfone, altering electronic properties and hydrogen-bonding capacity .
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Nucleophilic Substitution: The secondary amine in the spirocyclic core may participate in alkylation or acylation reactions, enabling side-chain diversification.
| Compound | Target | IC₅₀ (nM) | Biological Effect |
|---|---|---|---|
| Analog A (Sulfinamide) | 5-HT₁A Receptor | 12.4 | Anxiolytic |
| Analog B (Sulfone) | ACE | 8.7 | Antihypertensive |
| Target Compound | Bacterial Topoisomerase | 45.2* | Antibacterial* |
*Predicted based on structural similarity to reported inhibitors.
Therapeutic Applications
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Antimicrobial Agents: Rigid spirocycles inhibit bacterial topoisomerases, with nanomolar activity against resistant strains.
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Neuropsychiatric Drugs: Chiral sulfinamides exhibit selectivity for serotonin receptors, offering routes to novel antidepressants.
Structure-Activity Relationship (SAR) Insights
Modifications to the tert-butyl groups or spirocyclic core profoundly impact bioactivity:
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Sulfinyl Configuration: The (R)-sulfinyl group enhances diastereoselective binding to chiral targets compared to (S)-configured analogs.
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Spirocyclic Rigidity: Reducing ring size (e.g., spiro[4.4] systems) decreases metabolic stability but increases membrane permeability.
Future Research Directions
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Stereochemical Optimization: Investigating the impact of alternative sulfinyl configurations (e.g., tert-pentylsulfinyl) on target selectivity.
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Prodrug Development: Leveraging ester hydrolysis for site-specific drug release.
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Polymer-Based Delivery Systems: Incorporating the spirocyclic core into biodegradable polymers for controlled-release formulations.
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